molecular formula C10H9NO2 B1326761 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 412021-98-8

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1326761
CAS No.: 412021-98-8
M. Wt: 175.18 g/mol
InChI Key: VZXIOENIXSKBHV-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be oxidized to indole-3-carboxylic acid and can undergo condensation reactions with nitromethane . These interactions are essential for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can act as receptor agonists at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a receptor agonist at the aryl hydrocarbon receptor, leading to the production of interleukin-22 . This interaction plays a vital role in maintaining mucosal homeostasis and barrier function in the intestines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anticancer and anti-inflammatory properties . At high doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as tryptophanase, which converts tryptophan into indole and subsequently into other bioactive compounds . These metabolic pathways are crucial for the compound’s biological activity and its role in various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives can be transported across cell membranes and distributed to various tissues, where they exert their biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with its target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXIOENIXSKBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649294
Record name 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412021-98-8
Record name 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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